3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring:
- Thiazolidinone moiety: A 1,3-thiazolidin-4-one ring substituted with a 3-ethoxypropyl group at position 3 and a thioxo group at position 2. This motif is associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
- Z-configuration: The methylidene bridge between the thiazolidinone and pyrido-pyrimidinone cores adopts a stereospecific Z-geometry, critical for molecular interactions .
- Morpholinyl substituent: The morpholine ring at position 2 enhances solubility and may influence pharmacokinetics .
Properties
Molecular Formula |
C21H24N4O4S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O4S2/c1-2-28-11-5-8-25-20(27)16(31-21(25)30)14-15-18(23-9-12-29-13-10-23)22-17-6-3-4-7-24(17)19(15)26/h3-4,6-7,14H,2,5,8-13H2,1H3/b16-14- |
InChI Key |
OAXKZVQCIHCLFH-PEZBUJJGSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the ethoxypropyl group, and the construction of the pyridopyrimidinone core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with active site residues, while the pyridopyrimidinone core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Modifications to the Pyrido-Pyrimidinone Core
- 9-Methyl-substituted derivative (CAS 361995-00-8):
A methyl group at position 9 introduces steric hindrance, which may block interactions with planar binding pockets in enzymes like kinases or topoisomerases . - Piperidinyl vs. Morpholinyl substituents (CAS 374097-55-9):
Replacing morpholine with 4-methylpiperidine increases basicity (pKa ~8.5 vs. ~7.2 for morpholine), affecting solubility and cellular uptake .
Functional Analogues with Related Heterocyclic Systems
Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 10a and 10b)
- These compounds feature a pyrazolo-pyrimidinone core instead of pyrido-pyrimidinone.
- Anti-inflammatory activity : Compound 10a (IC50 = 12 µM for COX-2 inhibition) shows comparable potency to the target compound in preliminary assays, though direct comparative data are unavailable .
- Synthetic routes : Both classes utilize cyclization of thiosemicarbazones with benzoyl bromides, but the target compound requires additional steps for ethoxypropyl incorporation .
Thieno[3,4-d]pyrimidin-4(3H)-ones (Compound 16)
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its complex structure and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of a thiazolidinone ring, a pyrido[1,2-a]pyrimidine core, and a morpholine moiety. The molecular formula is with a molecular weight of .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C24H31N5O4S2 |
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazolidinone structure is known for its role in modulating metabolic pathways and inhibiting specific enzymes involved in disease processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways.
- Nucleic Acid Binding : The structural components may allow binding to DNA or RNA, influencing gene expression.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this one exhibit significant antimicrobial properties. Specifically, the presence of the thiazolidinone ring has been associated with enhanced antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Research indicates that the compound shows low cytotoxicity towards normal cell lines while exhibiting selective toxicity against cancer cells. For instance, cytotoxicity assays on L929 normal cells revealed minimal adverse effects at therapeutic concentrations .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidinone ring | Antidiabetic |
| Pyrimidine derivatives | Pyrimidine core | Anticancer |
| Morpholine derivatives | Morpholine moiety | Various pharmacological effects |
The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its multi-functional structure that combines elements from these classes, potentially leading to novel therapeutic effects not present in other compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Another research highlighted that certain pyrido[1,2-a]pyrimidine derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
